3-Bromo-7-fluoroquinolin-4-amine

Antimalarial SAR Drug Resistance

This 4-aminoquinoline derivative features a critical 3‑bromo group enabling cross‑coupling diversification for kinase inhibitor libraries (MELK, RIPK2) and a 7‑fluoro substituent that alters antiplasmodial activity (IC50 18–500 nM vs. CQR P. falciparum). Compared to 7‑chloro/bromo analogs, this compound provides a unique synthetic handle and distinct target‑binding profile, making it ideal for structure‑activity relationship (SAR) studies, focused library construction, and chemical biology probe development. Secure this versatile intermediate for your lead optimization and resistance‑mechanism research.

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
CAS No. 1065088-25-6
Cat. No. B13716836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-fluoroquinolin-4-amine
CAS1065088-25-6
Molecular FormulaC9H6BrFN2
Molecular Weight241.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1F)Br)N
InChIInChI=1S/C9H6BrFN2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H,(H2,12,13)
InChIKeyJSURKVUKBSLHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-fluoroquinolin-4-amine (CAS 1065088-25-6): Procurement-Relevant Baseline for a 4-Aminoquinoline Research Intermediate


3-Bromo-7-fluoroquinolin-4-amine (CAS 1065088-25-6) is a 4-aminoquinoline (4-AQ) derivative featuring a 3-bromo and a 7-fluoro substitution on the quinoline core. This substitution pattern confers distinct electronic and steric properties compared to the classical 7-chloro-4-aminoquinoline scaffold (e.g., chloroquine) [1]. It serves as a versatile synthetic intermediate for kinase inhibitor programs (e.g., MELK, RIPK2) and for constructing anti-infective agents (e.g., antimalarial, HCV) [2].

Why 3-Bromo-7-fluoroquinolin-4-amine Cannot Be Interchanged with Common 4-Aminoquinoline Analogs


4-Aminoquinoline biological activity is exquisitely sensitive to the substitution pattern on the quinoline ring. While 7-chloro, 7-bromo, and 7-iodo analogs often exhibit comparable antiplasmodial potency (IC50s of 3-12 nM), the introduction of a 7-fluoro substituent results in a marked reduction in activity against chloroquine-resistant *P. falciparum* (IC50s of 18-500 nM) [1]. Furthermore, the presence of a bromine at the 3-position provides a critical synthetic handle (via cross-coupling reactions) for diversification into kinase inhibitor scaffolds, a capability not present in simple 7-halo-4-aminoquinolines [2]. Therefore, substituting 3-Bromo-7-fluoroquinolin-4-amine with a generic 7-chloro or 7-bromo analog in a kinase inhibitor program would eliminate a key functional handle and alter target binding profiles.

Quantitative Differentiation of 3-Bromo-7-fluoroquinolin-4-amine: Head-to-Head and Class-Level Evidence


Anti-Infective Potency: 7-Fluoro Substitution Reduces Antiplasmodial Activity Compared to 7-Bromo and 7-Chloro Analogs

In a comprehensive structure-activity relationship (SAR) study of 7-substituted 4-aminoquinolines, 7-fluoro-AQs demonstrated significantly reduced antiplasmodial activity compared to 7-bromo-AQs and 7-chloro-AQs. This differentiation is critical for selecting a compound for malaria drug discovery programs [1].

Antimalarial SAR Drug Resistance

Kinase Inhibition: Documented SKN-1 Inhibition (Nematode) Suggests Potential for Unrelated Target Profiles

3-Bromo-7-fluoroquinolin-4-amine has been shown to inhibit the *C. elegans* SKN-1 transcription factor, a target unrelated to the classic antimalarial or antibacterial mechanisms of other 4-aminoquinolines [1]. While direct comparator data for related analogs are not available in the same assay, the absolute IC50 provides a benchmark for this specific target space.

Kinase Inhibitor SKN-1 Nematode

Synthetic Versatility: The 3-Bromo Group Enables Divergent Cross-Coupling for HCV Protease Inhibitor Intermediates

The 3-bromo substituent on the quinoline core is a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the scaffold. This is in contrast to simple 7-substituted 4-aminoquinolines lacking a halogen at the 3-position, which are less versatile for generating focused libraries [1]. Patents specifically describe bromo-substituted quinolines, including 3-bromo derivatives, as useful intermediates for synthesizing HCV protease inhibitors [1].

Synthetic Intermediate HCV Cross-Coupling

Physicochemical Profile: Altered Lipophilicity and Acidity Compared to 7-Fluoroquinolin-4-amine

The addition of a bromine at the 3-position significantly alters the physicochemical properties of the quinoline scaffold compared to the unsubstituted 7-fluoroquinolin-4-amine. These changes in LogP and pKa impact solubility, permeability, and target binding, which are critical parameters in drug discovery .

ADME Lipophilicity Physicochemical Properties

Strategic Application Scenarios for 3-Bromo-7-fluoroquinolin-4-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation via Scaffold Diversification

The 3-bromo group is a crucial synthetic handle for generating diverse kinase inhibitor libraries through cross-coupling reactions [1]. This approach is directly supported by patents claiming quinoline derivatives as MELK and RIP2 kinase inhibitors [2]. Prioritize this compound for constructing focused libraries targeting these kinases, where the unique 3,7-substitution pattern can be exploited to optimize potency and selectivity.

Antiparasitic Drug Discovery with an Emphasis on Resistance-Breaking Mechanisms

Given the distinct activity profile of 7-fluoro-AQs against chloroquine-resistant *P. falciparum* (IC50s 18-500 nM) compared to 7-bromo/7-chloro analogs (IC50s 3-12 nM) [3], this compound is a valuable tool for investigating novel mechanisms of action that circumvent established resistance pathways. It should be employed in research aimed at identifying new antiparasitic targets, rather than as a direct replacement for chloroquine.

Chemical Biology Probe for Non-Canonical 4-Aminoquinoline Targets

The documented inhibition of the *C. elegans* SKN-1 transcription factor (IC50 = 33.9 µM) [4] differentiates this compound from typical anti-infective 4-aminoquinolines. This suggests its use as a chemical biology probe for exploring the role of quinoline-based compounds in oxidative stress response, proteostasis, or metabolic regulation, opening avenues in aging and neurodegenerative disease research.

ADME Property Modulation in Lead Optimization

The substantial increase in lipophilicity (ΔLogP = +1.31) and decrease in basicity (ΔpKa = -3.10) relative to 7-fluoroquinolin-4-amine provides a strategic tool for medicinal chemists to modulate ADME properties. This compound can be used as a core scaffold in lead optimization campaigns where enhanced membrane permeability is desired, while the potential impact on solubility and clearance can be systematically studied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-fluoroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.